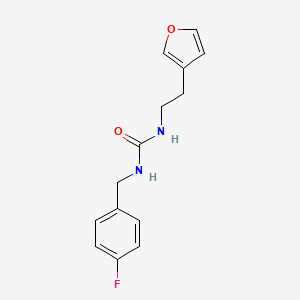

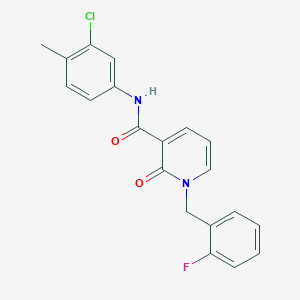

![molecular formula C21H21NO5S B2470649 1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797890-19-7](/img/structure/B2470649.png)

1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a piperidine ring and a phenylsulfonyl group . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The phenylsulfonyl group is a functional group consisting of a sulfonyl group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the piperidine ring and the phenylsulfonyl group. The piperidine ring is a six-membered ring with one nitrogen atom . The phenylsulfonyl group consists of a sulfonyl group attached to a phenyl ring .Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant reactions . Phenylsulfonyl compounds can also participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, piperidine derivatives have diverse physical and chemical properties that make them useful in a variety of applications .Scientific Research Applications

Sigma Receptor Ligands

1'-(3-(Phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has been studied for its affinity and selectivity towards sigma receptors. Research indicates that this compound and its derivatives can selectively bind to sigma 2 ligands with subnanomolar affinity. Structural modifications can significantly impact both affinity and selectivity for sigma receptors, with variations in the N-substituent and benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system being critical factors (Moltzen, Perregaard, & Meier, 1995).

Antihypertensive and Diuretic Properties

Some derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have been found to exhibit diuretic and antihypertensive activities. These properties have shown marked species-specific effects, particularly in rats (Klioze & Novick, 1978).

Potential Central Nervous System Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for potential applications as central nervous system (CNS) agents. Investigations have been directed towards examining their effects on CNS, including antitetrabenazine activity and the role of various structural components in enhancing CNS activity (Bauer et al., 1976).

Neurokinin Receptor Antagonists

Research into spiro-substituted piperidines has identified compounds like this compound as potential neurokinin receptor antagonists. This application suggests possible roles in modulating responses related to neurokinin, with implications for treating disorders involving these pathways (Kubota et al., 1998).

Voltammetric and Analytical Applications

Fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of this compound have been synthesized and investigated for voltammetric and analytical applications. These compounds have shown potential in the detection and analysis of various chemical substances (Makki et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is Tryptase alpha/beta-1 , a protein in humans . Tryptase is a type of protease enzyme that plays a crucial role in allergic and inflammatory responses.

Mode of Action

It is known to interact with its target, tryptase alpha/beta-1, leading to changes in the protein’s function . This interaction may inhibit the enzymatic activity of Tryptase, thereby modulating the allergic and inflammatory responses in the body.

Future Directions

Piperidine derivatives continue to be an area of active research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing new synthesis methods, exploring new reactions, and investigating the biological activities of new piperidine derivatives.

properties

IUPAC Name |

1'-[3-(benzenesulfonyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5S/c23-19(10-15-28(25,26)16-6-2-1-3-7-16)22-13-11-21(12-14-22)18-9-5-4-8-17(18)20(24)27-21/h1-9H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFLFKSBCSWSAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

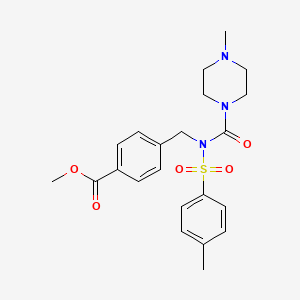

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470571.png)

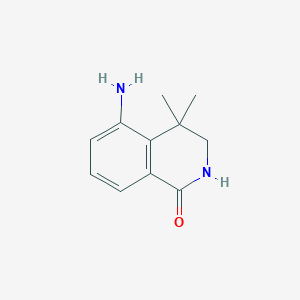

![Carbamic acid, N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-, 1,1-dimethylethyl ester](/img/structure/B2470573.png)

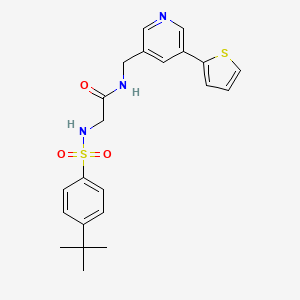

![4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2470575.png)

![2-(2-Carbamoylphenoxy)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2470578.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-one](/img/structure/B2470582.png)

![N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide](/img/structure/B2470585.png)

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid](/img/structure/B2470588.png)